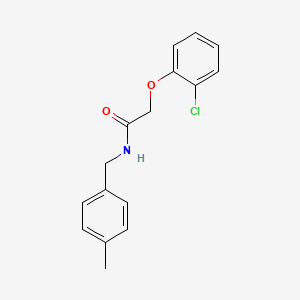
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective and potent antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is based on its ability to selectively block the TRPV1 receptor. This receptor is involved in pain perception and inflammation. By blocking this receptor, the compound reduces pain and inflammation in various animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models. It has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
The advantages of using 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide in lab experiments are its potency, selectivity, and low toxicity. The compound has been shown to have a high affinity for the TRPV1 receptor, making it a potent antagonist. Additionally, the compound has been reported to have low toxicity, making it a safe option for lab experiments. The limitations of using the compound in lab experiments are its solubility and stability. The compound has limited solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is reported to be unstable in acidic conditions, which can affect its potency.
将来の方向性
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to study the compound's potential use in the treatment of various neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate the compound's potential use as an analgesic in humans. Additionally, the compound's potential use in combination with other drugs for the treatment of various diseases can be explored. Finally, the development of more stable and soluble analogs of the compound can also be a future direction for research.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been reported using different methods such as the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of acetic anhydride, followed by the reaction with acetic acid. Another method involves the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of sodium hydroxide, followed by the reaction with acetic anhydride. The yield of the compound using these methods is reported to be around 60-70%.
科学的研究の応用
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been reported to have a neuroprotective effect in a mouse model of Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of various other diseases such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-6-8-13(9-7-12)10-18-16(19)11-20-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGFBVOKHPBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

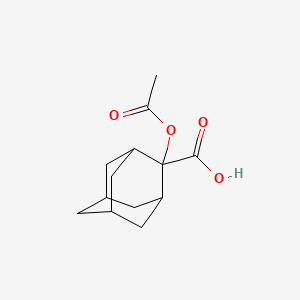
![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)


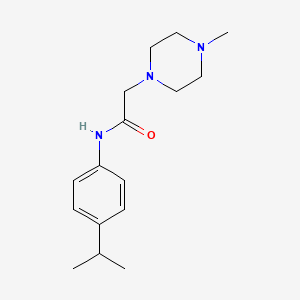
![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)
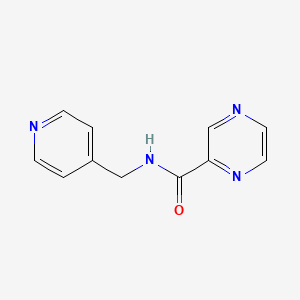

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)
![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)
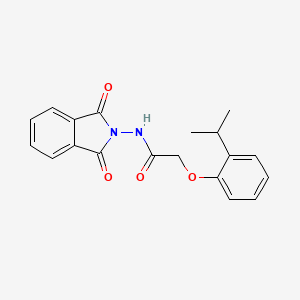
![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)